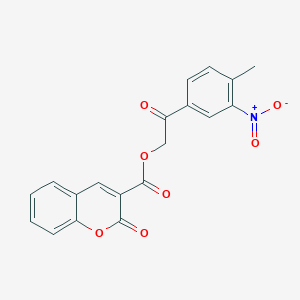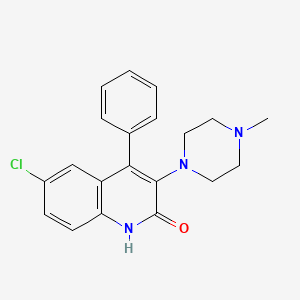
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features both a chromene and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Nitration and Methylation: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Methylation can be achieved using methyl iodide in the presence of a base.
Esterification: The final step involves esterification, where the chromene carboxylic acid reacts with the nitrophenyl oxoethyl group in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The chromene moiety is known for its antioxidant and anti-inflammatory properties, while the nitrophenyl group can be modified to enhance biological activity.
Industry
In materials science, this compound can be used in the development of new polymers and materials with specific properties, such as improved thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the chromene moiety can interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the nitro and methyl groups in 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate makes it unique, providing a balance of reactivity and stability
Properties
Molecular Formula |
C19H13NO7 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H13NO7/c1-11-6-7-12(9-15(11)20(24)25)16(21)10-26-18(22)14-8-13-4-2-3-5-17(13)27-19(14)23/h2-9H,10H2,1H3 |
InChI Key |
KIALPEODSYRDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866692.png)
![diethyl 6,6'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis[2-(acetylamino)-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate]](/img/structure/B10866709.png)
![4-(3-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866714.png)
![2-Benzo[1,3]dioxol-5-yl-3-hydroxy-chromen-4-one](/img/structure/B10866720.png)
![(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10866725.png)
![2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B10866732.png)
![4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866735.png)
![Ethyl 4-({[2-(3-methylbutanoyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10866745.png)

![N-[1-tert-butyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B10866757.png)
![N-(3,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B10866762.png)
![2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid](/img/structure/B10866771.png)

![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10866777.png)
